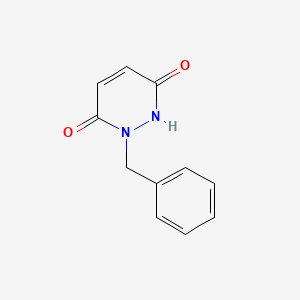
N-(3-phenylpropyl)aniline
Vue d'ensemble
Description
“N-(3-phenylpropyl)aniline” is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.31 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenyl group (C6H5) attached to a propyl group (C3H7) through a nitrogen atom . The InChI code for this compound is 1S/C15H17N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,7,10,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, anilines are known to undergo a variety of chemical reactions. For instance, they can react with acetic anhydride to form acetanilides . They can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 211.31 . More specific physical and chemical properties such as boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Electroluminescence Application
N-(3-phenylpropyl)aniline and its derivatives have been used in the design and synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs), offering high efficiency and covering a broad emission spectrum from blue to red regions. Notably, complex 1, a derivative, showed excellent performance when used as an emitter in OLED devices (Vezzu et al., 2010).
Corrosion Inhibition
Compounds related to this compound, such as N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), have been investigated as effective corrosion inhibitors for mild steel in acidic environments. Their efficiency is attributed to their ability to adsorb on the steel surface, following Langmuir's isotherm (Daoud et al., 2014).
Catalysis in Chemical Synthesis
Aniline derivatives, including those related to this compound, are used in palladium-catalyzed C-N cross-coupling reactions. These reactions are vital in the synthesis of anilines and aniline derivatives, which are significant in various chemical research areas, including the synthesis of heterocycles, medicinally relevant compounds, natural products, organic materials, and catalysts (Ruiz-Castillo & Buchwald, 2016).
Polyaniline Synthesis
N-(4-aminophenyl)aniline, a related compound, has been polymerized to form polyaniline, a conducting polymer. This polymerization process, involving copper catalysis and hydrogen peroxide as the oxidant, leads to the formation of polyaniline, which has applications in electronics due to its conductive properties (Dias et al., 2006).
Sensor Applications
Poly(aniline) derivatives have been developed for use in sensor applications, particularly as pH electrodes. These materials exploit the pH-dependent properties of poly(aniline), making them useful in creating sensors that respond to environmental changes, such as pH variations (Shoji & Freund, 2001).
Molecular Structure Studies
The molecular structure of related compounds, like N-benzylidene-aniline, has been a subject of study to understand their stability and conformation. Such studies are crucial in the development of materials and chemicals where the structure-property relationship is important (Trætteberg et al., 1978).
Photoreactions
Compounds similar to this compound have been used in photoreactions, such as in the visible-light-induced, iridium-catalyzed addition reactions with cyclic α,β-unsaturated carbonyl compounds. These reactions are significant in organic synthesis, offering new pathways to create complex molecules (Lenhart & Bach, 2014).
Chemical Analysis and Quality Assessment
In the field of chemical analysis, derivatives of this compound, such as 3-phenylpropionyl chloride, have been used in reverse phase HPLC methods for assessing the quality of acyl halides. This involves derivatization with aniline to form stable N-anilide derivatives, a critical process in quality control in the chemical industry (Machado et al., 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-phenylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYFNJRLMHJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471344 | |
| Record name | Benzenepropanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1738-99-4 | |
| Record name | Benzenepropanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



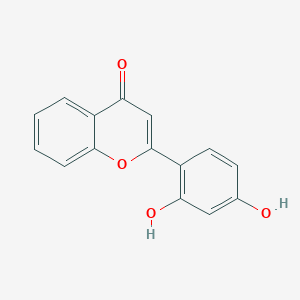

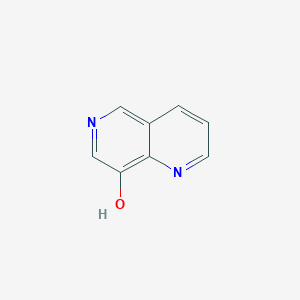
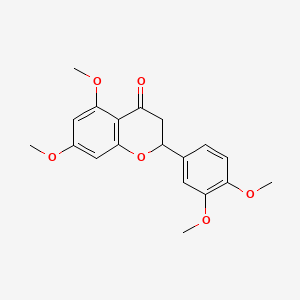
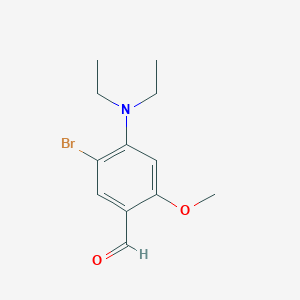
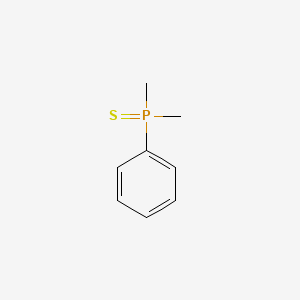


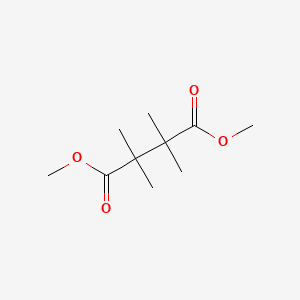
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)
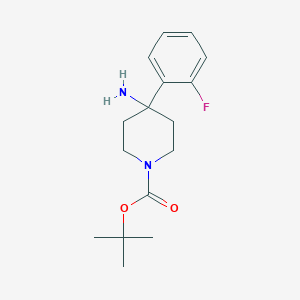
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)
